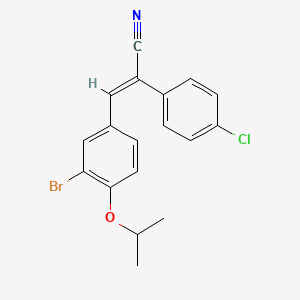

![molecular formula C11H11FN2O3S B4628667 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)

1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole

Vue d'ensemble

Description

1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole, also known as SB-203580, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyridinyl imidazole inhibitors and has been extensively studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Radiosensitizers and Anticarcinogenic Applications

Studies on imidazolium derivatives, such as imidazo[2,1-b][1,3]benzothiazoles, have shown effectiveness as radiosensitizers and anticarcinogenic compounds. These compounds exhibit considerable in vitro anticancer activity against liver cancer (Hep G2 cell line) and melanoma cell lines (human A375C and mouse A375C), with specific derivatives demonstrating significant radiosensitizing activity. The presence of sulfonamide in combination with methoxy substitution has been found to enhance DNA fragmentation, acting as effective derivatives for hepatocellular carcinoma treatment (Majalakere et al., 2020).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight. Specifically, a derivative demonstrated superior antibacterial activity and effectiveness in reducing rice bacterial leaf blight in greenhouse conditions and field trials. It also stimulated an increase in superoxide dismutase and peroxidase activities in rice, enhancing plant resistance (Shi et al., 2015).

Thermochemical Properties

Research into phenyl substituted imidazoles has revealed their diverse biological activity, with different functional groups providing tunable physicochemical properties for practical applications. The study of vapor pressures and standard enthalpies of vaporization of these compounds contributes to understanding their physicochemical behavior, offering insights into their stability and reactivity (Emel’yanenko et al., 2017).

Proton Exchange Membranes

Novel blend membranes of partially fluorinated copolymers bearing azole functions with sulfonated PEEK have been explored for proton exchange membrane fuel cells (PEMFC) operating at low relative humidity. The influence of the nature of the N-heterocycle on membrane microstructure, thermal properties, and water uptake has been thoroughly investigated, highlighting the potential of these materials in fuel cell applications (Campagne et al., 2013).

Catalytic Activity

SBA-15-functionalized sulfonic acid containing fluoroalkyl chain alcohols has been presented for the synthesis of highly substituted imidazoles, showcasing superior catalytic activity. The method includes advantages such as low catalyst loading, excellent yields, recyclability of the catalyst, and short reaction times, demonstrating the potential for efficient and sustainable chemical synthesis processes (Rostamnia & Doustkhah, 2015).

Propriétés

IUPAC Name |

1-(4-fluoro-3-methoxyphenyl)sulfonyl-2-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O3S/c1-8-13-5-6-14(8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIKGFFVASVZIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

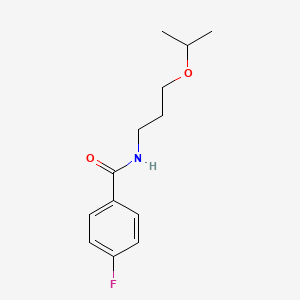

![ethyl 4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4628588.png)

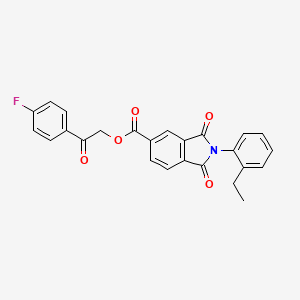

![methyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4628596.png)

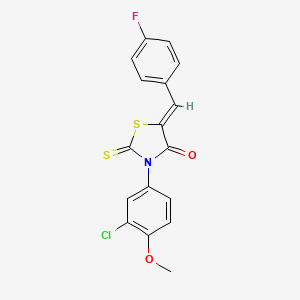

![2-methoxyethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,3]thiazol-2-ylcarbamate](/img/structure/B4628612.png)

![2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4628615.png)

![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4628632.png)

![2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)

![7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4628651.png)

![methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)

![N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4628664.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4628673.png)